molecular formula C13H17N5O B4437286 N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide

N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide

Cat. No. B4437286
M. Wt: 259.31 g/mol
InChI Key: ZLNAPUCIPDKRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide, also known as butyryl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potential use as a recreational drug. However, beyond its illicit use, butyryl fentanyl has also been studied for its potential applications in scientific research.

Scientific Research Applications

Butyryl fentanyl has been studied for its potential use in pain management and anesthesia. It has been found to have a similar potency to fentanyl, a commonly used opioid in clinical practice. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl has been studied for its potential use in treating opioid addiction due to its ability to bind to the same receptors as opioids.

Mechanism of Action

Butyryl fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain and producing feelings of euphoria. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl are similar to those of other opioids. It can cause respiratory depression, sedation, and analgesia. Additionally, it can produce feelings of euphoria, relaxation, and a decrease in anxiety. However, it can also lead to negative side effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl in lab experiments is its potency and ability to bind to the mu-opioid receptors. This makes it useful in studying the mechanisms of opioid addiction and pain management. However, its potential for abuse and negative side effects make it important to use caution when handling and administering the substance.

Future Directions

There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl. One potential area of research is the development of new pain management and anesthesia medications based on the structure of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl. Additionally, the study of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl and other opioids can help to better understand the mechanisms of opioid addiction and develop new treatments for opioid use disorder. Finally, the study of the biochemical and physiological effects of N-(2-butyl-2H-tetrazol-5-yl)-2-phenylacetamide fentanyl can help to improve our understanding of the human body and lead to the development of new medications for a variety of conditions.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-3-9-18-16-13(15-17-18)14-12(19)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNAPUCIPDKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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